ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate
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Overview
Description
Morpholine is introduced via nucleophilic substitution reactions.
Reaction conditions: elevated temperatures, solvents such as ethanol or DMF (dimethylformamide).
Sulfonation
The sulfonyl group is incorporated using sulfonyl chloride reagents.
Reaction conditions: requires basic conditions, often using pyridine or triethylamine as a base.
Acetamidation
Acetamidation is typically performed using acetic anhydride.
Reaction conditions: conducted at moderate temperatures with catalytic amounts of acid or base.
Industrial Production Methods
For industrial-scale production, continuous flow chemistry might be employed to enhance reaction efficiency and safety. Automation and optimized reaction parameters (temperature, solvent choice, and catalyst systems) are critical to achieve high yields and purity in industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves multiple steps, including the introduction of the indole and morpholine moieties, followed by sulfonation and acetamidation. Below is a general outline of the synthetic route:
Formation of the Indole Intermediate
Starting from an appropriate precursor (such as an indole derivative), the indole nucleus is prepared.
Reaction conditions: mild to moderate heating, typically in the presence of a base and solvents like toluene or DCM (dichloromethane).
Chemical Reactions Analysis
Ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation
Reagents: potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Major products: oxidized derivatives of the indole and morpholine moieties.
Reduction
Reagents: sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major products: reduced forms of the ketone and sulfonyl groups.
Substitution
Reagents: halogenating agents (e.g., N-bromosuccinimide for bromination).
Major products: substituted derivatives, such as brominated or chlorinated products.
Scientific Research Applications
Ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is used in a variety of scientific research fields:
Chemistry: : as a model compound for studying reaction mechanisms and chemical synthesis.
Biology: : investigating its interactions with proteins and enzymes.
Medicine: : exploring its potential as a pharmacophore for developing new drugs.
Industry: : examining its properties as an intermediate in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action for ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate typically involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety, morpholine ring, and sulfonyl group may contribute to binding affinity and selectivity. Pathways include modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Compared to other indole derivatives or sulfonyl compounds, ethyl 2-(2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate stands out due to its unique combination of functional groups:
Similar Compounds: : Indole-3-acetic acid, morpholino sulfonamides, and acetamido benzoates.
Uniqueness: : The simultaneous presence of an indole, sulfonyl, acetamido, and morpholine moiety is rare, providing distinct chemical and biological properties.
This compound offers rich avenues for exploration in various scientific domains due to its multifaceted structure and reactivity. Keep diving deeper, and you'll find even more fascinating aspects of this unique chemical entity.
Properties
IUPAC Name |
ethyl 2-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O7S/c1-2-35-25(31)18-7-3-5-9-20(18)26-23(29)17-36(32,33)22-15-28(21-10-6-4-8-19(21)22)16-24(30)27-11-13-34-14-12-27/h3-10,15H,2,11-14,16-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJJSQGTSUSZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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